molecular formula C28H50N12O8 B14186789 L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline CAS No. 872438-49-8

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline

Cat. No.: B14186789
CAS No.: 872438-49-8
M. Wt: 682.8 g/mol
InChI Key: DMPHNBNWUYHZMS-POYRNYHYSA-N
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Description

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is a complex peptide compound It is composed of multiple amino acids, including threonine, ornithine, glycine, and proline, linked together in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, within the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized peptides for research and development purposes.

Mechanism of Action

The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is unique due to its specific sequence and structure, which confer distinct biochemical properties and potential applications. Its ability to undergo various chemical modifications and interact with specific molecular targets makes it a valuable compound for research and development.

Properties

CAS No.

872438-49-8

Molecular Formula

C28H50N12O8

Molecular Weight

682.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C28H50N12O8/c1-15(41)21(29)24(45)37-16(6-2-10-34-27(30)31)22(43)36-14-20(42)39-12-4-8-18(39)23(44)38-17(7-3-11-35-28(32)33)25(46)40-13-5-9-19(40)26(47)48/h15-19,21,41H,2-14,29H2,1H3,(H,36,43)(H,37,45)(H,38,44)(H,47,48)(H4,30,31,34)(H4,32,33,35)/t15-,16+,17+,18+,19+,21+/m1/s1

InChI Key

DMPHNBNWUYHZMS-POYRNYHYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O)N)O

Origin of Product

United States

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